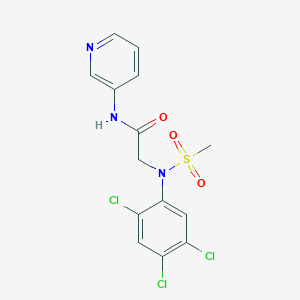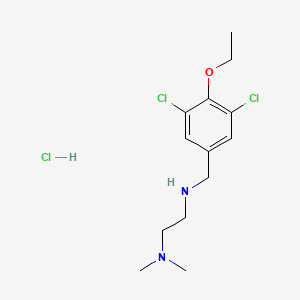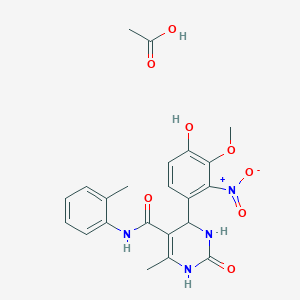![molecular formula C18H16N2O3S B4229212 3-{5-phenyl-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B4229212.png)
3-{5-phenyl-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid
Descripción general
Descripción
3-{5-phenyl-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid, also known as PTUPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-{5-phenyl-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. 3-{5-phenyl-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. 3-{5-phenyl-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain, which is important for cognitive function.
Biochemical and Physiological Effects:
3-{5-phenyl-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, inhibition of angiogenesis, neuroprotection, and improvement of cognitive function. 3-{5-phenyl-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid has also been shown to have anti-inflammatory effects and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-{5-phenyl-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid for lab experiments is its high purity and high yield, which allows for accurate and reproducible results. 3-{5-phenyl-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid is also relatively stable and can be stored for long periods of time. However, 3-{5-phenyl-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments. 3-{5-phenyl-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid also has some toxicity, which requires careful handling and monitoring.
Direcciones Futuras
There are many future directions for research on 3-{5-phenyl-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid, including the development of new drugs based on its structure and mechanism of action, the exploration of its potential applications in other fields, such as immunology and infectious diseases, and the investigation of its interactions with other compounds and pathways. Further studies are also needed to fully understand the mechanism of action of 3-{5-phenyl-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid and its potential side effects.
In conclusion, 3-{5-phenyl-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid is a promising compound with potential applications in various fields. Its synthesis method has been optimized to yield high purity and high yield, and it has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand its potential and to develop new drugs based on its structure and mechanism of action.
Aplicaciones Científicas De Investigación
3-{5-phenyl-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 3-{5-phenyl-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 3-{5-phenyl-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid has been shown to have neuroprotective effects and improve cognitive function. In drug discovery, 3-{5-phenyl-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects.
Propiedades
IUPAC Name |
3-[5-phenyl-1-(thiophene-2-carbonylamino)pyrrol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-17(22)11-9-14-8-10-15(13-5-2-1-3-6-13)20(14)19-18(23)16-7-4-12-24-16/h1-8,10,12H,9,11H2,(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVJEYKKXYWGRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2NC(=O)C3=CC=CS3)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dimethylphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4229140.png)
![2-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}-N-isopropylbenzamide](/img/structure/B4229146.png)
![N-[5-(2-amino-2-oxoethyl)-3-(4-methoxyphenyl)-2,4-dioxo-1-imidazolidinyl]-3-phenylpropanamide acetate](/img/structure/B4229154.png)


![5-chloro-1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4229172.png)


![6-methyl-9-(3-pyridinyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4229188.png)
![4-(4-morpholinyl)-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B4229198.png)
![4-[2-({4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethyl]benzenesulfonamide hydrochloride](/img/structure/B4229206.png)
![2-(4-morpholinyl)-5-nitro-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4229209.png)
![2-(4-chloro-2-methylphenoxy)-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4229222.png)
![1-benzyl-3-[3-(4-fluorophenoxy)propyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride](/img/structure/B4229227.png)